6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine
Description
Historical Context and Development of 1,8-Naphthyridine Chemistry
The development of 1,8-naphthyridine chemistry traces its origins to the pioneering work of Gabriel Friedlander in 1882, who first introduced the synthesis of naphthyridines by condensing ortho-aminobenzaldehyde with acetaldehyde in the presence of sodium hydroxide. This foundational work established what became known as the Friedlander reaction, a fundamental synthetic transformation that remains central to naphthyridine chemistry today. The reaction mechanism involves the condensation of 2-aminonicotinaldehyde with active methylene carbonyl compounds, leading to the formation of the characteristic bicyclic structure through cyclization and aromatization processes.
The first successful synthesis of unsubstituted 1,8-naphthyridines was achieved in 1927 by Koller's research group, marking a significant milestone in the development of this heterocyclic system. This breakthrough opened new avenues for the exploration of naphthyridine chemistry and laid the groundwork for the synthesis of more complex derivatives. Subsequent decades witnessed the development of numerous synthetic methodologies, including refinements of the original Friedlander reaction and the introduction of alternative synthetic routes such as the Skraup synthesis, which utilizes aminopyridines and glycerol derivatives under acidic conditions.
The evolution of 1,8-naphthyridine chemistry has been characterized by continuous improvements in synthetic methodology and the development of more environmentally friendly approaches. Recent advances have focused on the development of metal-free catalytic systems and aqueous reaction media, reflecting the growing emphasis on green chemistry principles in modern synthetic organic chemistry. These developments have significantly expanded the accessibility of complex naphthyridine derivatives, including highly substituted compounds like this compound.
Significance of Halogenated and Methylated Naphthyridines
Halogenated and methylated naphthyridines occupy a position of exceptional importance in contemporary medicinal chemistry and materials science due to their enhanced biological activities and unique electronic properties. The introduction of halogen substituents, particularly bromine and chlorine, into the naphthyridine framework results in profound changes to the compound's electronic distribution, reactivity, and intermolecular interactions. These modifications often lead to improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability compared to their unsubstituted counterparts.
The strategic placement of methyl groups on the naphthyridine scaffold serves multiple purposes in drug design and materials applications. Methyl substitution can modulate lipophilicity, influence molecular conformation, and affect binding interactions with biological targets. In the case of this compound, the three methyl groups positioned at the 2-, 3-, and 4-positions create a highly substituted pyridine ring that significantly alters the compound's physicochemical properties and biological activity profile.
Position of this compound in Heterocyclic Chemistry
This compound occupies a unique position within the broader landscape of heterocyclic chemistry as an exemplar of advanced substitution strategies in aromatic nitrogen-containing systems. The compound demonstrates the sophisticated level of structural complexity that can be achieved through modern synthetic methodologies, representing a convergence of halogenation and alkylation strategies that optimize specific molecular properties for targeted applications. Its structural features make it an invaluable building block for the construction of more complex heterocyclic systems and a valuable probe for studying structure-activity relationships in naphthyridine chemistry.
The compound's position in heterocyclic chemistry is further distinguished by its potential to serve as a versatile synthetic intermediate. The presence of both bromine and chlorine substituents provides multiple sites for further functionalization through cross-coupling reactions, nucleophilic substitution, and other transformations commonly employed in medicinal chemistry. This synthetic versatility makes the compound particularly valuable for combinatorial chemistry approaches and structure-activity relationship studies aimed at optimizing biological activity and physicochemical properties.
Within the context of coordination chemistry, this compound represents an interesting ligand system that can potentially form complex coordination compounds with various metal centers. The 1,8-naphthyridine framework is known to serve as a binucleating ligand due to its flanking nitrogen centers, and the additional substitution pattern may influence the coordination geometry and properties of resulting metal complexes. This aspect of its chemistry positions the compound as a valuable tool for the development of new catalytic systems and functional materials.
Properties
IUPAC Name |
6-bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN2/c1-5-6(2)8-4-9(12)10(13)15-11(8)14-7(5)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMMEAXGUBHERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(N=C2N=C1C)Cl)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Precursor Preparation
The synthesis typically begins with a commercially available or synthetically accessible 1,8-naphthyridine derivative, such as 2,3,4-trimethyl-1,8-naphthyridine. This compound serves as the core scaffold for subsequent halogenation reactions. The choice of precursor is critical to ensure regioselectivity during halogenation.
Halogenation Strategy
The key step involves selective halogenation at specific positions on the naphthyridine ring:
Bromination:
Bromination is carried out using molecular bromine (Br₂) under controlled conditions, often in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The reaction is typically performed at low temperatures (0–5°C) to enhance regioselectivity and prevent over-bromination.
Reaction conditions:- Solvent: Dichloromethane or chloroform
- Temperature: 0–5°C
- Catalyst: FeBr₃ or AlBr₃
- Reagent: Br₂ (equimolar or slight excess)
Chlorination:
Chlorination employs chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) in the presence of a catalyst like iron(III) chloride (FeCl₃). The reaction is performed under similar low-temperature conditions to achieve selective chlorination at the 7-position.
Methylation of the Aromatic Ring
The methyl groups at positions 2, 3, and 4 are introduced via electrophilic methylation, often using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃). The methylation occurs selectively at the activated positions on the heterocyclic ring, facilitated by the electron-donating nature of the methyl groups already present.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Catalyst | Notes |
|---|---|---|---|---|---|
| Bromination | Br₂ | Dichloromethane | 0–5°C | FeBr₃ | Controlled addition, excess bromine avoided |
| Chlorination | Cl₂ or NCS | Chloroform | 0–5°C | FeCl₃ | Regioselective at 7-position |
| Methylation | CH₃I | Acetone or DMF | Room temperature | K₂CO₃ | Excess methylating agent ensures complete substitution |
Purification and Characterization
Post-reaction, the mixture undergoes purification via column chromatography or recrystallization. The final compound's structure is confirmed through NMR, mass spectrometry, and IR spectroscopy, ensuring regioselectivity and purity.
Alternative Synthetic Routes
Research indicates that alternative routes involve:
- Direct halogenation of pre-formed methylated naphthyridine derivatives to improve selectivity.
- Use of directing groups to guide halogenation to specific positions.
- Transition-metal catalyzed coupling reactions (e.g., Suzuki-Miyaura) to introduce halogens indirectly via boronic acids or halide precursors.
Research Findings and Patent Data
The patent US3590036A details methods for synthesizing naphthyridine derivatives, emphasizing the importance of controlled halogenation and methylation steps. The process involves multi-step reactions with optimized conditions to achieve high regioselectivity and yield, particularly focusing on halogenation of heterocyclic compounds under mild conditions to prevent over-halogenation or degradation of the heterocyclic core.
Data Summary
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield derivatives with various functional groups .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C11H10BrClN2
Molecular Weight : 285.57 g/mol
CAS Number : 1554186-97-8
This compound features a naphthyridine ring with bromine and chlorine substituents, along with three methyl groups at the 2, 3, and 4 positions. This specific substitution pattern enhances its chemical reactivity and biological activity.
Medicinal Chemistry
6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine has shown potential in medicinal chemistry for the following reasons:
- Biological Activity : The compound interacts with various molecular targets such as enzymes and receptors, modulating their activity. This property makes it suitable for use as a probe in biochemical assays.
- Antimicrobial Properties : Research indicates that derivatives of naphthyridines exhibit significant antimicrobial activity. For instance, related compounds have demonstrated effective inhibition against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.19 µM.
- Antitumor Effects : Studies have reported cytotoxic effects against cancer cell lines, with IC50 values ranging from 1.21 to 12.86 mM. Mechanisms include apoptosis induction and inhibition of cell proliferation pathways.
Synthetic Applications
The compound serves as a building block in organic synthesis:
- Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups through nucleophilic or electrophilic substitutions.
- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Replacement of halogen atoms with other functional groups |
| Oxidation/Reduction | Modification of electronic properties through oxidation or reduction |
| Coupling Reactions | Formation of biaryl compounds via reactions with boron reagents |
Industrial Applications
In the industrial sector, this compound is utilized for producing specialty chemicals due to its unique properties:
- Chemical Synthesis : Its reactivity allows for efficient production of various derivatives used in pharmaceuticals and agrochemicals.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of naphthyridine derivatives, including this compound. The results showed significant inhibition against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Antitumor Effects
Research on the cytotoxicity of naphthyridine derivatives revealed that compounds similar to this compound exhibited promising results against leukemia and lung cancer cell lines. The mechanism involved apoptosis induction through specific receptor interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine include other halogenated naphthyridines and heterocyclic compounds with similar structures, such as:
- 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine
- 5-Bromo-7-chloro-6-hydroxy-2,2,5-trimethyl-7-octen-4-one .
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer unique reactivity and properties. This makes it a valuable compound in various synthetic and research applications .
Biological Activity
6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H10BrClN2
- Molecular Weight : 285.57 g/mol
- CAS Number : 1554186-97-8
This compound features a bicyclic structure with a naphthalene ring fused to a pyridine ring, enhanced by the presence of bromine and chlorine substituents, which contribute to its unique reactivity and biological activity .
Biological Activities
The biological activity of this compound has been investigated in various studies. Key findings include:
-
Antimicrobial Activity :
- Studies have shown that derivatives of naphthyridines exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effective inhibition against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.19 µM .
- The compound's structural features may enhance its interaction with bacterial enzymes or receptors, contributing to its efficacy .
-
Antitumor Properties :
- Research indicates that naphthyridine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported significant activity against human leukemia and lung cancer cell lines with IC50 values ranging from 1.21 to 12.86 mM .
- The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation pathways .
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell survival.
- Receptor Interaction : Its structural characteristics allow it to bind to specific receptors in pathogens or cancer cells, disrupting normal function.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 6; Chlorine at position 7 | Antimicrobial; Antitumor |
| 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine | Lacks bromine; only chlorine present | Moderate antimicrobial activity |
| 2-Methyl-1,8-naphthyridine | Lacks halogen substitutions | Generally lower reactivity |
This table illustrates how the presence of halogen substituents can significantly influence the biological activity of naphthyridine derivatives.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of naphthyridine derivatives for their biological activities:
- Anti-Tubercular Activity :
- Cytotoxicity Against Cancer Cells :
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 6-bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine?
- Methodological Answer : The compound can be synthesized via halogenolysis using phosphoryl chloride (POCl₃) under reflux conditions, which facilitates the introduction of chlorine at the 7-position. Bromination at the 6-position is achieved using brominating agents like PBr₃ or via palladium-catalyzed cross-coupling reactions starting from dibromo-dichloro precursors (e.g., 3,6-dibromo-2,7-dichloro-1,8-naphthyridine) . For example, halogenolysis of naphthyridinones with POCl₃ yields chlorinated derivatives in high purity (84% yield) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 426 M⁺ for related naphthyridines) .
- Elemental Analysis : Compare observed vs. calculated values for C, H, N (e.g., C: 70.96% found vs. 70.41% required) to detect impurities .
- NMR/IR Spectroscopy : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹) and methyl group environments .
Q. What purification strategies are recommended for isolating 1,8-naphthyridine derivatives?
- Methodological Answer : Recrystallization from ethanol or methanol is effective for removing unreacted starting materials. For example, thiourea-derived intermediates are purified by filtration and recrystallization (64–76% yields) . Column chromatography with silica gel (hexane/ethyl acetate gradients) can separate halogenated by-products .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products in halogenation steps?
- Methodological Answer :
- Temperature Control : Refluxing POCl₃ at 110–120°C reduces side reactions (e.g., over-chlorination) .
- Catalyst Selection : Use Pd(PPh₃)₄ for cross-coupling reactions to enhance regioselectivity. Evidence shows that Pd catalysts improve yields in tetraaryl-naphthyridine synthesis .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) stabilize intermediates during bromination .
Q. How should contradictory elemental analysis data (e.g., C/H/N discrepancies) be addressed?
- Methodological Answer : Discrepancies may arise from incomplete purification or hygroscopic impurities. For example, in a study, observed C (74.48%) vs. calculated C (74.04%) values were resolved by repeated recrystallization and drying under vacuum . Thermogravimetric analysis (TGA) can also detect residual solvents .
Q. What experimental designs are suitable for evaluating bioactivity of 6-bromo-7-chloro derivatives?
- Methodological Answer :
- Cytotoxicity Assays : Use MCF7 cell lines with 48–72 hr incubations. Positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) validate activity .
- Structure-Activity Relationship (SAR) : Modify methyl groups at positions 2,3,4 to assess steric effects. For example, 2,3,4-trimethyl derivatives show enhanced membrane permeability .
Q. What mechanistic insights explain challenges in halogenating 1,8-naphthyridine N-oxides?
- Methodological Answer : The Meissenheimer reaction with phosphoryl bromide produces mixed brominated products due to competing electrophilic substitution at positions 2, 3, and 4. Using directing groups (e.g., methyl at position 7) improves regioselectivity. For instance, 7-methyl derivatives reduce competing pathways by steric hindrance .
Key Considerations for Researchers
- Contradictory Data : Address spectral mismatches by cross-validating with multiple techniques (e.g., NMR + X-ray crystallography) .
- Advanced Synthesis : Explore microwave-assisted or ionic liquid-catalyzed methods for greener protocols .
- Safety : Use fume hoods for halogenation steps due to toxic POCl₃ fumes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
